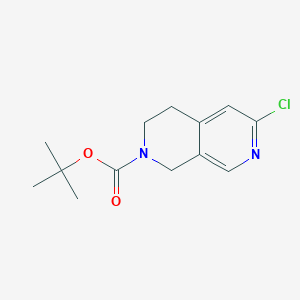

tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Description

Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Properties

IUPAC Name |

tert-butyl 6-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKNFKNSBMOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, esterification, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit antimicrobial or anticancer properties. Research studies have focused on the synthesis of derivatives to enhance biological activity and reduce toxicity.

Case Study: Antimicrobial Activity

In a study aimed at evaluating the antimicrobial properties of various naphthyridine derivatives, this compound was shown to exhibit significant activity against certain bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis.

Agrochemicals

The compound's ability to inhibit specific enzymes involved in plant growth regulation has led to its exploration as a potential herbicide or pesticide. Its selective toxicity towards certain plant species could provide an effective means of weed control in agricultural settings.

Case Study: Herbicidal Activity

Research conducted on the herbicidal effects of naphthyridine derivatives indicated that this compound demonstrated promising results in inhibiting the growth of common weeds while exhibiting low toxicity to crops.

Synthetic Intermediate

Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable in the development of new chemical entities.

Case Study: Synthesis Pathways

A series of synthetic routes have been developed utilizing this compound as a starting material for the production of novel pharmaceuticals and agrochemicals. These pathways often involve reactions such as nucleophilic substitutions and cycloadditions.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.

Biological Activity

Chemical Identity and Properties

tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, with CAS number 1396777-92-6, has the molecular formula and a molecular weight of 268.74 g/mol. This compound is characterized by its naphthyridine structure, which contributes to its biological activity.

Chemical Structure

The structure can be represented as follows:

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its potential anti-tumor properties. The compound is believed to exert its effects through inhibition of Class I PI3-kinase enzymes, which are crucial in various cellular signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-tumor | Inhibition of Class I PI3-kinase | |

| Stability in Serum | Higher stability compared to controls | |

| Potential P-gp Substrate | Moderate activity observed |

The mechanism through which this compound operates involves modulation of key signaling pathways. Specifically, it may influence the PI3K/Akt pathway, which is often dysregulated in cancer cells. This modulation can lead to decreased cell proliferation and increased apoptosis in malignant cells .

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant anti-proliferative effects on various cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutic agents .

- Stability Assessments : Studies on plasma and liver microsomal stability show that this compound remains stable in biological fluids, indicating potential for effective bioavailability .

- P-glycoprotein Interaction : The compound's interaction with P-glycoprotein (P-gp) was assessed using ATPase activity assays. Results indicated that while it does not act as a substrate for P-gp, it exhibits moderate ATPase activity which may influence its brain penetration capabilities .

Safety Profile

The safety profile of this compound indicates potential hazards as classified under GHS guidelines:

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H301-H311-H331 (Toxic if swallowed or inhaled) |

| Precautionary Statements | P261-P264-P270 (Avoid breathing dust/fume) |

Q & A

Q. What bioactivity assays are suitable for evaluating naphthyridine derivatives as kinase inhibitors?

- Methodology :

- In Vitro Kinase Assays : Use TR-FRET or ADP-Glo™ kits with recombinant kinases (e.g., JAK2 or EGFR).

- Cellular Uptake Studies : Fluorescently labeled analogs tracked via confocal microscopy.

Correlate IC₅₀ values with structural features (e.g., chloro substituent’s position) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in polar aprotic solvents?

- Methodology :

- Accelerated Stability Testing : Heat samples in DMSO or DMF at 40°C for 72 hours. Analyze degradation via LC-MS.

- NMR Kinetic Studies : Track Boc-group hydrolysis rates under acidic/basic conditions.

Contradictions may arise from trace water or metal impurities; use molecular sieves or chelating agents .

Q. Why do different synthetic routes yield varying E/Z isomer ratios?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.